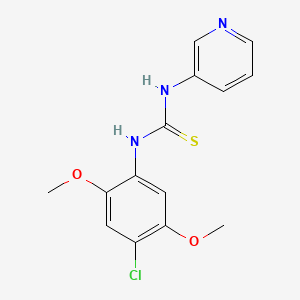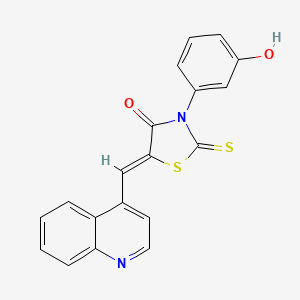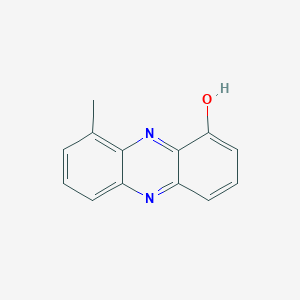![molecular formula C23H24N4 B12211171 5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B12211171.png)
5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound makes it a valuable compound for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. One common method involves the reaction of 5-amino-3-tert-butyl-1-methylpyrazole with 2,4-dichloro-3,5-diphenylpyrimidine under reflux conditions in the presence of a base such as sodium hydride or potassium carbonate . The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions where halogen atoms are present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium hydride in DMF or potassium carbonate in DMSO.
Major Products Formed
Oxidation: Formation of corresponding N-oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazolopyrimidine derivatives.
Scientific Research Applications
5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding or catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s signaling pathways .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-tert-butylpyrazole: A related compound with similar structural features but different biological activities.
Pyrazolo[3,4-d]pyrimidine: Another pyrazolopyrimidine derivative with distinct pharmacological properties.
5-tert-butyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine: A closely related compound with variations in substituent groups.
Uniqueness
5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine stands out due to its unique combination of tert-butyl, methyl, and diphenyl substituents, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H24N4 |
|---|---|
Molecular Weight |
356.5 g/mol |
IUPAC Name |
5-tert-butyl-2-methyl-N,3-diphenylpyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C23H24N4/c1-16-21(17-11-7-5-8-12-17)22-25-19(23(2,3)4)15-20(27(22)26-16)24-18-13-9-6-10-14-18/h5-15,24H,1-4H3 |
InChI Key |
DPISFXIGWQKIOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B12211092.png)
![2-(3-chlorophenyl)-7-(4-chlorophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12211105.png)


![(2Z)-7-[(dibutylamino)methyl]-6-hydroxy-2-(3-methoxybenzylidene)-1-benzofuran-3(2H)-one](/img/structure/B12211116.png)

![N-[2-(6-methoxy-1H-indol-3-yl)ethyl]-2-({1-[3-(trifluoromethyl)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B12211128.png)
![3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(1H-imidazol-1-yl)propyl]propanamide](/img/structure/B12211135.png)
![4-[[2-[(4-Methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetyl]amino]benzamide](/img/structure/B12211141.png)
![5-{[(2Z)-3-(3-butoxyphenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-5-oxopentanoic acid](/img/structure/B12211163.png)
![Imidazo[1,2-a]pyridine-3-methanamine, 2-(4-methoxyphenyl)-](/img/structure/B12211190.png)
![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]furan-2-carboxamide](/img/structure/B12211197.png)
![N-(4-{[3-(1H-tetrazol-1-yl)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B12211199.png)

